2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine
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Overview
Description
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction.
Addition of the phenylsulfonyl group: This step might involve sulfonylation using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Use of catalysts: To speed up the reaction and improve efficiency.
Controlled temperature and pressure: To ensure the reaction proceeds smoothly.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Where the compound is reduced, often using reducing agents like hydrogen or metal hydrides.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential use in drug development for treating various diseases.
Industry: As a component in the manufacture of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(methylsulfonyl)oxazol-5-amine
- 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)thiazol-5-amine
Uniqueness
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-15-10-8-14(9-11-15)18-23-20(28(24,25)17-6-2-1-3-7-17)19(27-18)22-13-16-5-4-12-26-16/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMSXLBEPEYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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